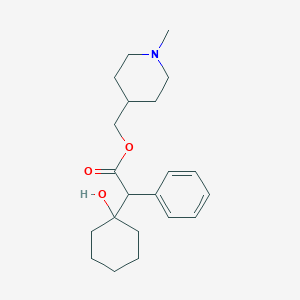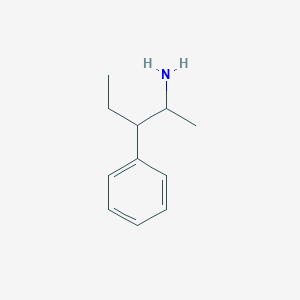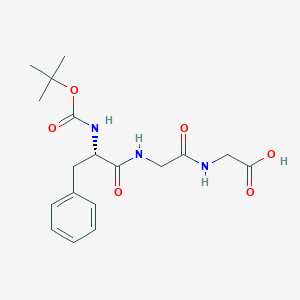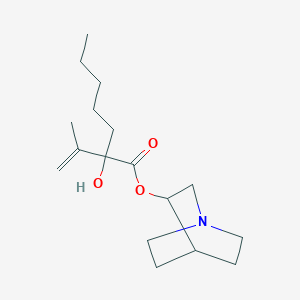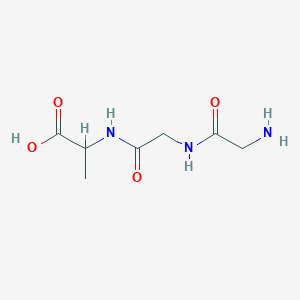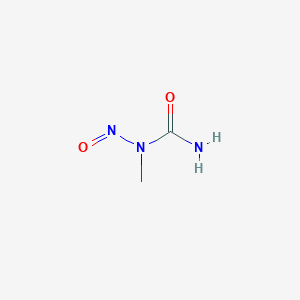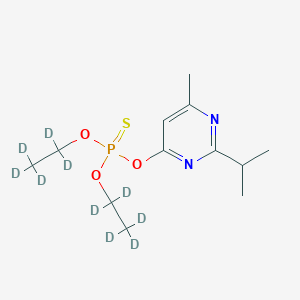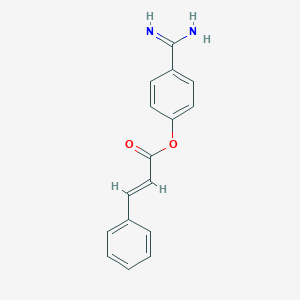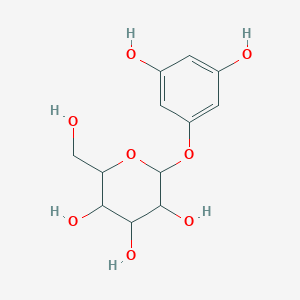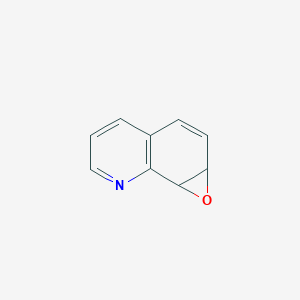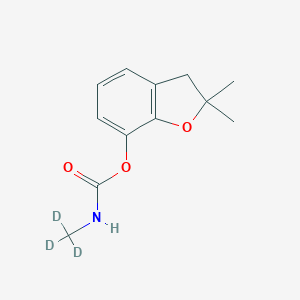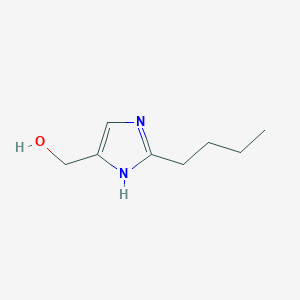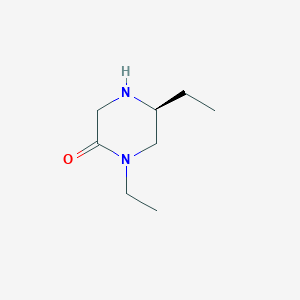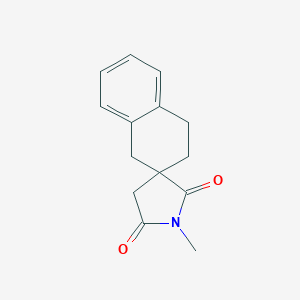
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione, commonly known as DMSP, is a chemical compound with significant importance in the field of scientific research. It is a spirocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of DMSP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMSP has been shown to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. DMSP has also been shown to inhibit the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
生化和生理效应
DMSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMSP can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMSP has also been shown to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have shown that DMSP can reduce tumor growth and inflammation in animal models.
实验室实验的优点和局限性
DMSP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, DMSP also has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to modify and optimize for specific applications. It also has limited solubility in aqueous solutions, which can limit its use in certain assays and experiments.
未来方向
There are several future directions for the study of DMSP. One direction is the development of DMSP analogs with improved properties, such as increased potency, solubility, and selectivity. Another direction is the investigation of the role of DMSP in the biosynthesis of natural products, such as alkaloids and terpenoids. Additionally, the potential of DMSP as a drug target and as a lead compound for drug discovery should be further explored. Finally, the development of new methods for the synthesis of DMSP and its analogs should be investigated to improve their accessibility and scalability.
Conclusion:
In conclusion, DMSP is a spirocyclic compound with significant importance in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMSP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMSP, including the development of DMSP analogs, investigation of its role in natural product biosynthesis, and exploration of its potential as a drug target.
合成方法
The synthesis of DMSP can be achieved by using various methods, including the Diels-Alder reaction, the Pictet-Spengler reaction, and the Mannich reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cycloadduct. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone to form a spirocyclic compound. The Mannich reaction involves the reaction between an aldehyde or ketone, an amine, and a nucleophile to form an imine.
科研应用
DMSP has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMSP has been investigated for its antitumor, anti-inflammatory, and antiviral properties. In biochemistry, DMSP has been studied for its role in the biosynthesis of various natural products. In pharmacology, DMSP has been investigated for its potential as a drug target and as a lead compound for drug discovery.
性质
CAS 编号 |
109104-45-2 |
|---|---|
产品名称 |
3,4-Dihydro-1'-methylspiro(naphthalene-2(1H),3'-pyrrolidine)-2',5'-dione |
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
1'-methylspiro[2,4-dihydro-1H-naphthalene-3,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C14H15NO2/c1-15-12(16)9-14(13(15)17)7-6-10-4-2-3-5-11(10)8-14/h2-5H,6-9H2,1H3 |
InChI 键 |
RMKQRTVQYVEVFO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2(C1=O)CCC3=CC=CC=C3C2 |
规范 SMILES |
CN1C(=O)CC2(C1=O)CCC3=CC=CC=C3C2 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



